molecular formula C15H22N2O4 B6494482 N'-(2,5-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide CAS No. 1334376-53-2

N'-(2,5-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide

Cat. No.: B6494482
CAS No.: 1334376-53-2
M. Wt: 294.35 g/mol
InChI Key: PWDALGFEIBNTMV-UHFFFAOYSA-N
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Description

N'-(2,5-Dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide backbone linked to two distinct substituents: a 2,5-dimethylphenyl group and a 2-hydroxy-3-methoxy-2-methylpropyl chain.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-5-6-11(2)12(7-10)17-14(19)13(18)16-8-15(3,20)9-21-4/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDALGFEIBNTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects, lipophilicity, and biological activity (where available):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Anilide Ring) Key Functional Groups (Aliphatic Chain) PET Inhibition (IC₅₀) Source
N'-(2,5-Dimethylphenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide Ethanediamide 2,5-dimethylphenyl -OH, -OCH₃, -CH(CH₃)₂ Not reported N/A
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 2,5-dimethylphenyl -OH (naphthalene) ~10 µM
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3,5-difluorophenyl -OH (naphthalene) ~10 µM
2-Chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide Chloroacetamide 2,6-dimethylphenyl -Cl, -OCH₃ Not reported
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide Piperidine-carboxamide 2,6-dimethylphenyl -d7 (deuterated) Not reported

Key Findings and Analysis

Structural Similarities and Differences :

  • The target compound shares the 2,5-dimethylphenyl substituent with N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide , a potent PET inhibitor. However, its ethanediamide core and hydroxy-methoxy aliphatic chain distinguish it from the naphthalene-carboxamide analogs.
  • Chloroacetamide derivatives (e.g., 2-chloro-N-(2,6-dimethylphenyl)-N-(methoxymethyl)acetamide ) feature a chloro group and methoxy substituents but lack the hydroxyl group, which may reduce hydrogen-bonding capacity compared to the target compound.

Substituent Position and Activity: highlights that electron-withdrawing substituents (e.g., -F in 3,5-difluorophenyl) and lipophilicity enhance PET inhibition. The ortho-dimethyl substitution (2,5-dimethylphenyl) in the target compound contrasts with the para-substituted (3,5-dimethylphenyl) analogs in . Para-substituted derivatives generally exhibit higher PET inhibition due to optimized steric and electronic interactions with photosystem II .

Functional Group Impact :

  • The hydroxy (-OH) and methoxy (-OCH₃) groups in the aliphatic chain of the target compound may enhance solubility and binding affinity to chloroplast membranes. However, these polar groups could reduce membrane permeability compared to purely lipophilic analogs like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide .

Gaps in Data: No direct PET inhibition data exists for the target compound. Its ethanediamide backbone is untested in the context of photosynthesis inhibition, unlike the well-studied naphthalene-carboxamides . Piperidine-carboxamide derivatives (e.g., deuterated analogs in ) are structurally distinct and primarily used in isotopic labeling studies rather than herbicidal applications.

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